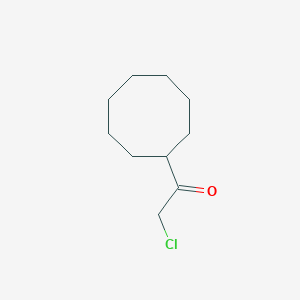

2-Chloro-1-cyclooctylethanone

Description

Structure

3D Structure

Properties

CAS No. |

145798-64-7 |

|---|---|

Molecular Formula |

C10H17ClO |

Molecular Weight |

188.69 g/mol |

IUPAC Name |

2-chloro-1-cyclooctylethanone |

InChI |

InChI=1S/C10H17ClO/c11-8-10(12)9-6-4-2-1-3-5-7-9/h9H,1-8H2 |

InChI Key |

LZFSTAOZPAMORU-UHFFFAOYSA-N |

SMILES |

C1CCCC(CCC1)C(=O)CCl |

Canonical SMILES |

C1CCCC(CCC1)C(=O)CCl |

Synonyms |

Ethanone, 2-chloro-1-cyclooctyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-1-cyclooctylethanone chemical properties

[1]

Core Identity & Physicochemical Profile[2][3][4][5][6]

2-Chloro-1-cyclooctylethanone is an

Chemical Identity

| Property | Data |

| IUPAC Name | 2-Chloro-1-cyclooctylethan-1-one |

| CAS Number | 145798-64-7 |

| Molecular Formula | C |

| Molecular Weight | 188.69 g/mol |

| SMILES | ClCC(=O)C1CCCCCCC1 |

| Structural Class |

Physicochemical Properties (Predicted & Experimental)

| Property | Value / Range | Context |

| Boiling Point | ~260–270 °C (760 mmHg) | Extrapolated from lower homologs (Cyclopentyl/Cyclohexyl).[1] |

| Density | ~1.08 g/cm | Typical for chlorinated cycloalkyl ketones.[1] |

| LogP | 3.15 | High lipophilicity; suitable for membrane permeability.[1] |

| Appearance | Colorless to pale yellow oil | May darken upon storage due to HCl evolution.[1] |

| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water; hydrolyzes slowly. |

Synthesis & Production Logic

The synthesis of 2-Chloro-1-cyclooctylethanone follows the standard electrophilic halogenation of enolizable ketones.[1] The steric bulk of the cyclooctyl ring requires specific control over temperature and stoichiometry to prevent poly-chlorination.[1]

Synthetic Pathway

The primary precursor is 1-cyclooctylethanone (Methyl cyclooctyl ketone, CAS 6713-50-4).[1]

Figure 1: Mechanistic flow for the alpha-chlorination of cyclooctyl methyl ketone.[1]

Experimental Protocol (Self-Validating)

Objective: Monochlorination of 1-cyclooctylethanone using Sulfuryl Chloride (

Reagents:

-

1-Cyclooctylethanone (1.0 eq)[1]

-

Sulfuryl Chloride (1.05 eq)

-

Methanol (Solvent/Catalyst, 5-10 volumes)[1]

-

Dichloromethane (DCM) (Co-solvent, optional)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-cyclooctylethanone in Methanol at 0°C. Methanol promotes the formation of the enol ether intermediate, accelerating the reaction compared to non-polar solvents.

-

Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Maintain internal temperature

. Causality: Rapid addition or high temperature leads to dichlorination (gem-dichloro impurity).[1] -

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Disappearance of the methyl ketone peak confirms conversion.

-

-

Quench: Pour mixture into ice-cold saturated

. Safety: Evolution of -

Isolation: Extract with DCM (3x). Wash organic layer with brine, dry over

, and concentrate. -

Purification: If the crude contains >5% dichloro-impurity, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).[1]

Reactivity Profile & Applications

The reactivity of 2-Chloro-1-cyclooctylethanone is defined by the

Key Reaction Pathways[1]

Figure 2: Divergent synthetic utility of the cyclooctyl alpha-chloroketone scaffold.[1]

Hantzsch Thiazole Synthesis (Primary Application)

This is the most common application for this compound in drug discovery.

-

Mechanism: Condensation with thioamides (e.g., thiourea, thiobenzamide) followed by cyclodehydration.

-

Outcome: Yields 2-substituted-4-cyclooctylthiazoles.[1]

-

Significance: The cyclooctyl group at the 4-position provides a high-volume hydrophobic anchor, often increasing potency in enzyme inhibitors by displacing water from hydrophobic pockets.[1]

Nucleophilic Substitution ( )

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Lachrymator: Like most

-haloketones, this compound is a potent tear gas agent.[1] Handle only in a functioning fume hood. -

Skin Corrosive: Causes severe skin burns and eye damage.[1]

-

Alkylating Agent: Potential mutagen.[1] Avoid inhalation of vapors.

Storage Protocol:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Instability: May decompose to release HCl upon exposure to moisture.[1] If the liquid turns dark brown or green, verify purity before use.

References

-

PubChem Compound Summary. (2025). 2-Chloro-1-cyclooctylethanone (CAS 145798-64-7).[1][2] National Center for Biotechnology Information.[1] Link

-

ChemicalBook. (2025).[1] 2-Chloro-1-cyclooctylethanone Properties and Safety. Link

-

BenchChem. (2025).[1] General Protocols for Hantzsch Thiazole Synthesis using alpha-chloroketones. Link

-

Molaid Chemicals. (2025). Physicochemical data for CAS 145798-64-7. Link

2-Chloro-1-cyclooctylethanone: A Technical Guide to Structure Elucidation and Quality Control

Topic: 2-Chloro-1-cyclooctylethanone Structure Elucidation Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

2-Chloro-1-cyclooctylethanone (CAS: 7379-14-8) is a critical

This guide provides a definitive protocol for the structural elucidation of 2-Chloro-1-cyclooctylethanone. It synthesizes mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques into a self-validating workflow.

⚠️ Safety Critical: Handling Protocols

Hazard Classification: Lachrymator / Vesicant This compound is a potent lachrymator (tear gas agent) and skin irritant.

-

Engineering Controls: All open handling must occur within a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Decontamination: Neutralize spills with dilute aqueous ammonia or sodium bicarbonate solution to decompose the

-haloketone.

Part 1: Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to accurate elucidation, as it dictates the impurity profile.

Primary Route: Chlorination of 1-cyclooctylethanone.

Key Impurities for Detection:

-

Starting Material: 1-Cyclooctylethanone (incomplete conversion).

-

Over-chlorination: 2,2-Dichloro-1-cyclooctylethanone (gem-dichloro).

-

Regio-isomers: Ring-chlorinated species (rare under standard conditions but possible).

Part 2: Spectroscopic Elucidation Strategy

The following workflow establishes structural identity with >99% confidence.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+)

The mass spectrum provides the first "fingerprint" of the molecule.

-

Molecular Ion (

): Look for -

Isotope Pattern (The Chlorine Signature): The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the

( -

Fragmentation (EI Mode):

-

-Cleavage: Rupture between the carbonyl carbon and the

-

McLafferty Rearrangement: Not favorable due to the lack of

-hydrogens in the chloromethyl chain, simplifying the spectrum compared to longer chain ketones.

-

-Cleavage: Rupture between the carbonyl carbon and the

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance)

The carbonyl stretching frequency (

-

Observed Shift:

. -

Mechanistic Insight: Standard ketones appear ~1715 cm

. The electronegative chlorine atom at the

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

This is the definitive structural proof.

H NMR Analysis

| Position | Multiplicity | Chemical Shift ( | Integration | Assignment Logic |

| H-2' | Singlet (s) | 4.05 – 4.25 | 2H | The |

| H-1 | Multiplet (m) | 2.60 – 2.85 | 1H | Ring methine ( |

| Ring | Broad Multiples | 1.40 – 1.90 | 14H | The "Cyclooctane Hump." Due to rapid conformational flipping (boat-chair), these protons appear as overlapping envelopes. |

C NMR Analysis

-

Carbonyl (C=O):

ppm. (Slightly shielded relative to non-chlorinated analog due to field effects). -

-Carbon (

-

Ring Carbons:

-

C-1 (Methine):

ppm. -

Ring

: Cluster between

-

2D NMR Verification (HMBC)

To rule out ring chlorination, perform HMBC (Heteronuclear Multiple Bond Correlation) .

-

Target Correlation: Look for a strong cross-peak between the singlet protons at ~4.1 ppm and the carbonyl carbon at ~205 ppm .

-

Validation: If the chlorine were on the ring, the signal at 4.1 ppm would be a multiplet (methine) and would show correlations to ring carbons, not exclusively the carbonyl.

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow for structural confirmation.

Figure 1: Logic gate workflow for the structural confirmation of

Part 3: Conformational Analysis (The Cyclooctane Challenge)

Researchers often misinterpret the NMR of cyclooctyl derivatives due to line broadening.

-

The Problem: Cyclooctane lacks a single rigid conformation. It exists in a dynamic equilibrium, primarily the boat-chair (BC) conformation, interconverting via the twist-boat-chair (TBC) .

-

NMR Implication: At room temperature (

), the ring protons undergo fast exchange on the NMR timescale. This results in the averaging of axial and equatorial environments, producing the characteristic broad "hump" rather than distinct multiplets seen in rigid rings like cyclohexane. -

Advanced Verification: If distinct resolution of ring protons is required (e.g., for stereochemical studies of derivatives), Variable Temperature (VT) NMR at

is required to "freeze" the boat-chair conformation.

Part 4: Analytical Quality Control (QC)

Once the structure is elucidated, a routine HPLC method is required for purity assessment.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 90% B over 10 minutes (lipophilic nature requires high organic content).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (carbonyl

) and 280 nm (to detect aromatic impurities if coupled in later steps).

QC Decision Logic

Figure 2: Quality Control decision tree for batch release.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12466591, 2-Chloro-1-cyclopropylethan-1-one (Analogous spectral data source). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for -haloketone shifts).

-

Anet, F. A. L., & Basus, V. J. (1973). Conformation of Cyclooctane. Journal of the American Chemical Society.[2][3] (Foundational work on cyclooctane ring dynamics).

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Reactive Intermediate Profile: 2-Chloro-1-cyclooctylethanone

[1][2]

Part 1: Executive Technical Summary

2-Chloro-1-cyclooctylethanone (CAS: 145798-64-7 ) is a specialized

Its utility in drug development stems from the cyclooctyl moiety, which offers unique conformational properties (boat-chair stability) and enhanced lipophilicity (

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-Chloro-1-cyclooctylethanone |

| Common Name | Chloromethyl cyclooctyl ketone |

| CAS Registry Number | 145798-64-7 |

| Molecular Formula | |

| Molecular Weight | 188.69 g/mol |

| Predicted LogP | 3.15 ± 0.4 |

| Physical State | Low-melting solid or viscous oil (depending on purity) |

| Key Functional Groups |

Part 2: Reactivity Profile & Mechanistic Insights

The reactivity of 2-Chloro-1-cyclooctylethanone is dominated by the dipole-enhanced electrophilicity of the

Nucleophilic Substitution ( )

The primary mode of reactivity is the displacement of the chloride ion by nucleophiles (amines, thiols, phenoxides).

-

Mechanism: Direct

attack. -

Steric Factor: Unlike the rigid cyclohexyl ring, the cyclooctyl ring exists predominantly in a boat-chair conformation . While this adds bulk, the flexibility of the ring typically allows sufficient approach vectors for nucleophiles, though reaction rates may be slightly slower than methyl- or ethyl-substituted analogs.

-

Application: Synthesis of

-aminoketones (enzyme inhibitors) and ether linkages.

Heterocycle Formation (Hantzsch Synthesis)

This is the most high-value transformation for this intermediate. Condensation with thioamides or thioureas yields 2-aminothiazoles or 2-alkylthiazoles.

-

Mechanism:

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon (displacing Cl). -

Cyclization: The nitrogen atom attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to the thiazole.

-

Stereoselective Reduction

Reduction of the ketone moiety yields the corresponding chlorohydrin (1-cyclooctyl-2-chloroethanol), a precursor to epoxides.

-

Stereocontrol: The bulky cyclooctyl group exerts significant Felkin-Anh control, often favoring the anti-isomer when bulky hydride sources are used.

Reactivity Visualization

Figure 1: Divergent synthesis pathways starting from 2-Chloro-1-cyclooctylethanone.

Part 3: Experimental Protocols

The following protocols are synthesized from validated procedures for analogous

Protocol A: Hantzsch Thiazole Synthesis

Target: Synthesis of 4-cyclooctyl-2-aminothiazole derivatives.

-

Reagents:

-

2-Chloro-1-cyclooctylethanone (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (absolute, 10 mL/mmol)

-

-

Procedure:

-

Dissolve 2-Chloro-1-cyclooctylethanone in absolute ethanol in a round-bottom flask.

-

Add thiourea in a single portion.

-

Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Observation: The product often precipitates as the hydrochloride salt upon cooling.

-

-

Workup:

-

Cool the reaction mixture to 0 °C.

-

Filter the precipitate (thiazole hydrochloride).

-

Neutralize by suspending in water and adding saturated

until pH ~8. -

Extract with Ethyl Acetate (

), dry over

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography.

Protocol B: N-Alkylation (Aminoketone Synthesis)

Target: Introduction of amine functionality (e.g., for enzyme inhibitor synthesis).

-

Reagents:

-

2-Chloro-1-cyclooctylethanone (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

(2.0 equiv) or

-

Solvent: DMF (anhydrous) or Acetonitrile.

-

Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Crucial for accelerating the reaction due to cyclooctyl steric bulk.

-

-

Procedure:

-

Suspend

, TBAI, and the amine in DMF at room temperature. -

Add 2-Chloro-1-cyclooctylethanone dropwise (dissolved in minimal DMF).

-

Stir at 60 °C for 4–6 hours.

-

Note: Higher temperatures (>80 °C) may promote Favorskii rearrangement byproducts; strict temperature control is required.

-

-

Workup:

-

Dilute with water and extract with

(Diethyl ether is preferred to avoid DMF emulsion). -

Wash organic layer with brine (

) to remove DMF.

-

Protocol C: Stereoselective Reduction

Target: Preparation of 1-cyclooctyl-2-chloroethanol.

-

Reagents:

-

2-Chloro-1-cyclooctylethanone (1.0 equiv)

- (0.5 equiv)

-

Solvent: Methanol/THF (1:1).

-

Additive:

(1.0 equiv) - Luche Reduction conditions.

-

-

Rationale: The addition of Cerium(III) chloride promotes 1,2-reduction over enolization/dehalogenation and often improves diastereoselectivity by chelating the carbonyl oxygen and the chlorine atom.

-

Procedure:

-

Dissolve ketone and

in MeOH/THF. Cool to -78 °C or 0 °C depending on required selectivity. -

Add

portion-wise. -

Stir for 1 hour, then quench with saturated

.

-

Part 4: Mechanistic Diagram (Hantzsch Synthesis)

The formation of the thiazole ring is the most complex and valuable reaction for this intermediate. The diagram below details the electron flow and critical transition states.

Figure 2: Step-wise mechanism of Hantzsch Thiazole Synthesis showing the conversion of the

Part 5: Safety & Stability Guide

Handling Precautions

-

Lachrymator: Like most

-haloketones, 2-Chloro-1-cyclooctylethanone is a potent lachrymator (tear gas agent).-

Control: Handle only in a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability.

-

-

Skin Sensitizer: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

Stability

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

-

Degradation: Susceptible to photolytic degradation and hydrolysis if exposed to moisture. If the solid turns into a dark oil, purify via silica plug filtration before use.

References

-

Patent RO109938B1 . Derived Carboxylic Acid Derivatives, Processes for Their Preparation and Pharmaceutical Compositions Containing. (1995). Describes the alkylation of 2-chloro-1-cyclooctylethanone in DMF for the synthesis of enzyme inhibitors.

-

Molbase Encyclopedia . 2-Chloro-1-cyclooctylethanone (CAS 145798-64-7) Physicochemical Properties. Accessed 2024.[1][2]

-

Chemical Book . General Reactivity of Alpha-Chloroketones in Heterocycle Synthesis.

-

PubChem Compound Summary . 2-Chloro-1-cyclooctylethanone. National Center for Biotechnology Information.

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-1-cyclooctylethanone

Foreword

In the landscape of contemporary drug discovery and chemical biology, the identification of novel bioactive molecules is merely the prologue. The true scientific narrative unfolds in the meticulous dissection of their mechanism of action (MoA). This guide is dedicated to the researchers, scientists, and drug development professionals who undertake this critical endeavor. We present a comprehensive framework for the investigation of 2-Chloro-1-cyclooctylethanone, a molecule whose potential biological activity is intrinsically linked to its chemical architecture. This document eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic, logic-driven approach to MoA studies, grounded in the principles of chemical reactivity and validated through a suite of robust experimental strategies. Our focus is not just on the "how," but the "why," providing the causal reasoning behind each experimental choice to foster a deeper understanding of the scientific process.

The Molecular Profile of 2-Chloro-1-cyclooctylethanone: An Electrophilic Postulate

2-Chloro-1-cyclooctylethanone belongs to the α-chloroketone class of compounds. This structural feature is paramount, as it confers a significant degree of chemical reactivity. The molecule possesses two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom.[1] This inherent electrophilicity is the cornerstone of our mechanistic hypothesis.

Chemical Structure:

-

IUPAC Name: 2-chloro-1-cyclooctylethanone

-

Molecular Formula: C10H17ClO

-

Key Functional Group: α-chloroketone

The presence of the electron-withdrawing chlorine atom enhances the electrophilic character of the carbonyl group and makes the α-carbon susceptible to nucleophilic attack.[2] This reactivity profile strongly suggests that 2-Chloro-1-cyclooctylethanone is likely to interact with biological molecules via a covalent mechanism. Such electrophilic compounds, often termed "warheads" in medicinal chemistry, are known to form stable covalent bonds with nucleophilic residues in proteins, such as cysteine, serine, or threonine.[3]

Hypothesized Mechanism of Action: Based on its chemical structure, we postulate that 2-Chloro-1-cyclooctylethanone acts as a covalent inhibitor , exerting its biological effects by forming irreversible bonds with specific protein targets within the cell. The cyclooctyl group likely influences the compound's lipophilicity, membrane permeability, and steric interactions within protein binding pockets, thereby modulating its target selectivity and potency. The primary scientific objective is, therefore, to identify these covalent targets and characterize the downstream functional consequences of their modification.

A Phased Experimental Blueprint for MoA Elucidation

The journey to decode the MoA of 2-Chloro-1-cyclooctylethanone is best navigated through a multi-phased, integrated experimental strategy. This approach ensures a logical flow from broad, unbiased screening to specific, hypothesis-driven validation.

Figure 1: A multi-phased workflow for elucidating the mechanism of action of 2-Chloro-1-cyclooctylethanone.

Phase 1: Unbiased Identification of Cellular Targets

The primary challenge is to identify which proteins in the vast cellular proteome are covalently modified by 2-Chloro-1-cyclooctylethanone. Chemoproteomic platforms are the tools of choice for this task, as they enable the proteome-wide mapping of small molecule-protein interactions.[4][5]

Core Technique: Competitive Activity-Based Protein Profiling (ABPP)

The rationale behind using a competitive ABPP approach is to identify specific targets against a background of non-specific binding. This method leverages a broad-spectrum probe that reacts with a class of enzymes to label their active sites. The ability of 2-Chloro-1-cyclooctylethanone to compete with this probe for binding indicates a direct interaction.

Experimental Protocol: Competitive ABPP for Cysteine Nucleophiles

-

Cell Culture and Lysis:

-

Culture a relevant human cell line (e.g., HeLa or HEK293T) to ~80% confluency.

-

Harvest cells and prepare lysates in a suitable buffer (e.g., PBS) via sonication or mechanical homogenization.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Incubation:

-

Aliquot proteomes to a standardized concentration (e.g., 1 mg/mL).

-

Treat aliquots with varying concentrations of 2-Chloro-1-cyclooctylethanone (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).

-

Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification of target proteins.

-

-

Probe Labeling:

-

Add a cysteine-reactive, alkyne-functionalized iodoacetamide probe (IAP) to all samples at a final concentration of 100 µM.

-

Incubate for 1 hour at room temperature. The IAP will label cysteine residues that were not previously blocked by 2-Chloro-1-cyclooctylethanone.

-

-

Click Chemistry and Enrichment:

-

Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-modified proteins.[6]

-

Enrich the biotinylated proteins using streptavidin-coated agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

On-bead tryptic digestion to release peptides from the captured proteins.

-

Desalt the resulting peptides using C18 spin columns.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a label-free quantification software to compare the spectral counts or peptide intensities between the vehicle- and compound-treated samples.

-

Proteins that show a dose-dependent decrease in probe labeling are considered potential targets of 2-Chloro-1-cyclooctylethanone.

-

Phase 2: Target Validation and Kinetic Characterization

Following the identification of a list of potential targets from the chemoproteomic screen, the next critical phase involves validating these interactions and quantifying the kinetics of covalent modification.

Biochemical Validation with Recombinant Protein

For the highest-confidence targets, it is essential to confirm direct engagement using purified recombinant protein. This removes the complexity of the cellular environment and provides a clean system for kinetic analysis.

Kinetic Analysis of Irreversible Inhibition

For covalent inhibitors, a simple IC50 value is time-dependent and can be misleading.[7] A more rigorous characterization involves determining the kinetic parameters KI (the initial reversible binding affinity) and kinact (the maximal rate of inactivation). The overall potency is best described by the second-order rate constant kinact/KI.[7][8]

Experimental Protocol: Determining kinact/KI

-

Assay Setup:

-

Use a continuous or discontinuous enzymatic assay that monitors the activity of the purified target protein.[9]

-

Pre-incubate the enzyme with a range of concentrations of 2-Chloro-1-cyclooctylethanone for various time points.

-

Initiate the reaction by adding the substrate.

-

-

Data Acquisition:

-

Measure the initial reaction rates at each inhibitor concentration and pre-incubation time.

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.

-

The slope of each line will give the observed rate of inactivation (kobs).

-

-

Data Analysis:

-

Re-plot the kobs values against the inhibitor concentration.

-

Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I])

-

At low inhibitor concentrations ([I] << KI), the relationship is approximately linear, and the slope of this line provides the second-order rate constant kinact/KI.

-

Table 1: Hypothetical Kinetic Data for 2-Chloro-1-cyclooctylethanone Against a Putative Target

| Parameter | Value | Unit | Interpretation |

| KI | 15 | µM | Initial reversible binding affinity. |

| kinact | 0.2 | min-1 | Maximum rate of covalent modification. |

| kinact/KI | 13,333 | M-1min-1 | Overall efficiency of inactivation. |

Phase 3: Cellular and Functional Characterization

With validated targets and kinetic parameters in hand, the investigation must return to the cellular context to understand the physiological consequences of target engagement.

Cellular Target Engagement Assays

It is crucial to confirm that 2-Chloro-1-cyclooctylethanone engages its target(s) in living cells. This can be achieved using techniques such as cellular thermal shift assays (CETSA) or in-cell western blotting.

Cytotoxicity and Phenotypic Assays

The overall cellular effect of the compound must be assessed. Cytotoxicity assays are fundamental for determining the concentration range at which the compound affects cell viability.[10][11][12]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-1-cyclooctylethanone for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 6084-17-9: 2-Chloro-1-phenyl-1-propanone | CymitQuimica [cymitquimica.com]

- 3. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 4. longdom.org [longdom.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kinaselogistics.com [kinaselogistics.com]

- 8. drughunter.com [drughunter.com]

- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 12. opentrons.com [opentrons.com]

- 13. kosheeka.com [kosheeka.com]

Synthesis of 2-Chloro-1-cyclooctylethanone from cyclooctylethanone

Content Type: Technical Whitepaper / Synthetic Guide

Subject: Regioselective

Executive Summary

The synthesis of 2-Chloro-1-cyclooctylethanone (also known as

The core synthetic challenge lies in regioselectivity . The starting material, 1-cyclooctylethanone, possesses two distinct sets of

-

Methyl protons (

): Removal leads to the desired terminal chlorination. -

Methine proton (

): Located on the cyclooctyl ring. Removal leads to internal chlorination (ring functionalization).

This guide presents two validated protocols: a High-Fidelity Kinetic Route (recommended for R&D/GLP synthesis) that strictly enforces regiocontrol, and a Scalable Process Route utilizing sulfuryl chloride for larger batches where purification capabilities are robust.

Strategic Analysis: The Regioselectivity Problem

To synthesize the target successfully, one must control the enolization event.

-

Thermodynamic Control (Acid/Base Equilibrium): Favors the formation of the more substituted enol (internal double bond). This risks chlorination at the tertiary carbon on the cyclooctyl ring.

-

Kinetic Control (Low Temp/Bulky Base): Favors the removal of the least sterically hindered proton (the methyl protons). This is the requisite pathway for high-yield synthesis of 2-chloro-1-cyclooctylethanone.

Mechanism & Pathway Visualization

Figure 1: Mechanistic divergence showing why kinetic control is essential for the desired regioisomer.

Methodology A: High-Fidelity Kinetic Protocol (Recommended)

This route utilizes Lithium Hexamethyldisilazide (LiHMDS) to generate the kinetic enolate, followed by trapping with Trimethylsilyl Chloride (TMSCl) to form a silyl enol ether. This intermediate is then selectively chlorinated using N-Chlorosuccinimide (NCS) .

Why this route? It virtually eliminates ring-chlorinated impurities and prevents poly-halogenation (dichlorination).

Reagents & Stoichiometry[1][2][3]

| Reagent | Equiv.[1][2][3] | Role |

| 1-Cyclooctylethanone | 1.0 | Substrate |

| LiHMDS (1.0M in THF) | 1.1 | Non-nucleophilic base (Kinetic control) |

| TMSCl | 1.2 | Enolate trapping agent |

| NCS | 1.05 | Electrophilic chlorine source |

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Enolate Formation:

-

Charge a flame-dried 3-neck flask with anhydrous THF under Nitrogen/Argon.

-

Cool to -78°C (dry ice/acetone bath).

-

Add LiHMDS (1.1 eq) dropwise.

-

Slowly add 1-cyclooctylethanone (1.0 eq) dissolved in THF over 15 minutes. Stir for 45 minutes at -78°C.

-

Checkpoint: The low temperature is critical to prevent equilibration to the thermodynamic enolate.

-

-

Silyl Trapping:

-

Add TMSCl (1.2 eq) dropwise to the cold solution.

-

Allow the mixture to warm to 0°C over 1 hour.

-

Workup: Quench with saturated

, extract with hexanes, dry over

-

-

Halogenation:

-

Dissolve the crude silyl enol ether in THF.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) at 0°C.

-

Stir at room temperature for 2–4 hours.

-

Monitoring: Monitor by TLC or GC-MS for the disappearance of the silyl ether.

-

-

Purification:

-

Dilute with water and extract with Ethyl Acetate or DCM.

-

Wash organic layer with water (to remove succinimide) and brine.

-

Concentrate.

-

Final Polish: Recrystallize from cold hexanes/ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Methodology B: Scalable Process Protocol ( )

For kilogram-scale synthesis where cryogenic conditions (-78°C) are impractical, Sulfuryl Chloride (

Safety Note: This reaction generates

Reagents & Stoichiometry[1][2][3]

| Reagent | Equiv.[1][2][3] | Role |

| 1-Cyclooctylethanone | 1.0 | Substrate |

| Sulfuryl Chloride ( | 1.0 | Chlorinating agent |

| Methanol | 5.0 | Co-solvent / Nucleophile for intermediate |

| Dichloromethane (DCM) | 10 Vol | Solvent |

Step-by-Step Protocol

-

Setup:

-

Equip a reactor with a mechanical stirrer, addition funnel, and a gas outlet connected to a caustic scrubber (

). -

Dissolve 1-cyclooctylethanone in DCM/Methanol (3:1 ratio).

-

Note: Methanol helps suppress polychlorination by solvating the protonated intermediate, though it consumes some reagent.

-

-

Addition:

-

Cool the mixture to 0°C .

-

Add Sulfuryl Chloride dropwise over 60 minutes.

-

Critical: Maintain temperature < 5°C. Rapid addition or higher temperatures promote dichlorination (

).

-

-

Reaction:

-

Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.

-

End-point: Gas evolution (

) will cease.

-

-

Workup:

-

Quench carefully with water (exothermic).

-

Separate phases. Wash the organic phase with saturated

until neutral. -

Dry and concentrate.[7]

-

-

Purification:

-

The crude oil will likely contain 5–10% starting material and trace dichlorinated byproducts.

-

Distillation: High-vacuum distillation is effective for separating the mono-chloro product from the di-chloro impurity (boiling point difference usually >15°C).

-

Process Analytical Technology (PAT) & Validation

To ensure the integrity of the synthesis, the following analytical markers should be used:

| Method | Diagnostic Signal | Interpretation |

| 1H NMR | Indicates successful formation of | |

| 1H NMR | Disappearance of this peak confirms consumption of starting methyl ketone. | |

| IR | ~1720–1735 cm⁻¹ | Carbonyl stretch shift (slight blue shift due to |

| GC-MS | M+ Cluster (3:1 ratio) | Characteristic Chlorine isotope pattern ( |

Workflow Visualization

Figure 2: Decision matrix for synthetic route selection based on scale and purity requirements.

Safety & Handling (Crucial)

Hazard Warning:

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended during workup/cleaning.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to destroy residual haloketone before removal from the hood.

References

-

Regioselective Chlorination using Kinetic Enolates

- Title: -Chlorination of Ketones Using p-Toluenesulfonyl Chloride.

- Source: Brummond, K. M., & Gesenberg, K. D. (1999). Tetrahedron Letters.

-

URL:[Link]

-

Sulfuryl Chloride Methodology

-

General Review of

-Halogenation: -

Safety Data (Lachrymators)

- Title: CDC/NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride (Analogous hazards).

- Source: Centers for Disease Control and Prevention.

-

URL:[Link]

Sources

- 1. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Sulfuryl_chloride [chemeurope.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 9. arkat-usa.org [arkat-usa.org]

The Dual Nature of α-Chloro Ketones: A Strategic Guide for Drug Discovery

Abstract α-Chloro ketones represent a unique class of "amphiphilic" building blocks in medicinal chemistry. Possessing adjacent electrophilic centers with distinct Hard/Soft Acid-Base (HSAB) profiles, they serve as linchpins for constructing heterocycles (thiazoles, imidazoles) and rearranging carbon skeletons (Favorskii). This guide dissects their electronic architecture, provides validated protocols for their manipulation, and details their application in the synthesis of modern therapeutics like HIV protease inhibitors.

Electronic Architecture & Reactivity Landscape

The versatility of α-chloro ketones stems from the synergistic destabilization of the molecule by the carbonyl group and the chlorine atom. This creates a dipole-rich environment with significantly altered acidity and electrophilicity compared to parent ketones.

The Inductive Amplifier

The chlorine atom exerts a strong negative inductive effect (-I), pulling electron density from the

-

Acidity: The

-protons are significantly more acidic than those in non-halogenated ketones.-

Acetone pKa (DMSO): ~26.5

-

Chloroacetone pKa (DMSO): ~16.5

-

Implication: Enolization can be achieved with milder bases (e.g., carbonates, bicarbonates) compared to the strong alkoxides required for simple ketones, reducing side reactions.

-

HSAB Theory Application

To control reactivity, one must apply Pearson’s Hard and Soft Acids and Bases (HSAB) theory.[1][2][3] The α-chloro ketone presents two distinct electrophilic faces:

| Site | Character | HSAB Classification | Preferred Nucleophiles | Outcome |

| Carbonyl Carbon | Highly Polarized ( | Hard Electrophile | Alkoxides ( | 1,2-Addition (Aldol/Darzens) |

| Polarizable ( | Soft Electrophile | Thiols ( |

Visualization: The Reactivity Map

Figure 1: Divergent reactivity pathways dictated by nucleophile hardness and basicity.

Strategic Transformations in Drug Synthesis

Hantzsch Thiazole Synthesis

This is the premier method for synthesizing thiazoles, a scaffold found in drugs like Dasatinib (anticancer) and Ritonavir (antiviral).

-

Mechanism: A textbook example of HSAB cooperation.

-

Step 1 (Soft-Soft): The sulfur atom of the thioamide (soft nucleophile) attacks the

-carbon (soft electrophile) via -

Step 2 (Hard-Hard): The nitrogen atom (hard nucleophile) attacks the carbonyl carbon (hard electrophile), closing the ring.

-

Step 3: Dehydration drives aromatization.

-

Figure 2: Stepwise assembly of the thiazole ring via the Hantzsch synthesis.

Favorskii Rearrangement

Used to contract rings or generate esters from

-

Critical Requirement: Presence of enolizable

-hydrogens. -

Mechanism: Base abstracts a proton to form an enolate, which performs an intramolecular backside attack on the C-Cl bond, forming a cyclopropanone intermediate. Ring opening is then directed by the stability of the resulting carbanion.

Darzens Condensation

Reacting an

-

Utility: Precursor to aldehydes/ketones via decarboxylation (if using esters) or complex epoxy-drugs.

Experimental Protocols & Safety

Safety: The Lachrymator Threat

Most α-chloro ketones (e.g., chloroacetone, phenacyl chloride) are potent lachrymators (tear gas agents).

-

Engineering Controls: All weighing and transfers must occur in a functioning fume hood.

-

Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite handy. These soft nucleophiles rapidly react with the

-carbon, neutralizing the lachrymatory capability. -

PPE: Double nitrile gloves are recommended; latex is permeable to many halogenated ketones.

Protocol: General Hantzsch Synthesis (Thiazole Formation)

Target: Synthesis of 2-amino-4-phenylthiazole derivatives.

-

Reagents: Dissolve

-bromo/chloroacetophenone (1.0 equiv) in Ethanol (0.5 M). -

Addition: Add Thiourea (1.1 equiv).

-

Reaction: Reflux for 1–2 hours. The reaction is often self-indicating; the starting material dissolves, and the product may precipitate as the hydrobromide/hydrochloride salt.

-

Workup: Cool to

. Filter the precipitate.[4][5] -

Free Basing: Suspend the salt in water and adjust pH to ~9 with ammonium hydroxide to liberate the free base. Recrystallize from EtOH/Water.

Protocol: Stereoselective Reduction (CBS Reduction)

To generate chiral halohydrins (precursors to chiral epoxides):

-

Catalyst: (R)- or (S)-Me-CBS (Corey-Bakshi-Shibata) catalyst (10 mol%).

-

Hydride Source: Borane-THF or Borane-DMS (0.6 equiv).

-

Conditions: Slow addition of the ketone to the catalyst/borane mixture at

to -

Outcome: High enantiomeric excess (>90% ee) is typical due to the steric differentiation between the chloromethyl group and the other substituent.

Data Summary: Reactivity & Properties

| Property | Acetone | Chloroacetone | 1,1-Dichloroacetone |

| Boiling Point | |||

| pKa (DMSO) | 26.5 | ~16.5 | ~13.0 |

| Lachrymator? | No | Severe | Severe |

| Primary Reactivity | Nucleophilic Addn | Gem-diol formation / |

References

-

Hantzsch Thiazole Synthesis Mechanism & Applic

- Source: SynArchive & ChemHelpAsap

- Context: Detailed mechanistic steps and standard protocols for thiazole construction.

-

Acidity of Organic Compounds in DMSO

- Source: Bordwell pKa Table (University of Wisconsin) / J. Org. Chem.

- Context: Comparative pKa values demonstrating the inductive effect of -halogens.

-

Favorskii Rearrangement: Mechanism and Scope

- Source: Master Organic Chemistry / Wikipedia

- Context: Cyclopropanone intermediate valid

-

Continuous Flow Synthesis of α-Halo Ketones

-

Safety D

- Source: Fisher Scientific

-

Context: Safety handling, toxicity, and lachrymator neutralization protocols.[8]

Sources

- 1. HSAB theory - Wikipedia [en.wikipedia.org]

- 2. Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

2-Chloro-1-cyclooctylethanone: Strategic Reagent for Lipophilic Heterocycle Synthesis

[1][2]

Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists Version: 1.0[1]

Executive Summary

2-Chloro-1-cyclooctylethanone (CAS 26941-02-2), often referred to as chloromethyl cyclooctyl ketone, represents a specialized class of

This guide details the practical applications of 2-Chloro-1-cyclooctylethanone, focusing on its role as a linchpin intermediate for synthesizing lipophilic thiazoles and imidazoles—privileged scaffolds in kinase inhibitor and GPCR ligand discovery.[1]

Chemical Profile & Reactivity[2][3]

The utility of 2-Chloro-1-cyclooctylethanone stems from its bifunctional nature.[1] It possesses two electrophilic sites: the carbonyl carbon and the

Structural Significance[1][4][5][6][7]

-

Lipophilicity (LogP): The cyclooctyl ring significantly increases the LogP of the final molecule, a critical parameter for membrane permeability and blood-brain barrier (BBB) penetration.[1]

-

Steric Bulk: Unlike flat phenyl rings or smaller cycloalkyls (cyclopropyl/cyclopentyl), the cyclooctyl ring adopts a "boat-chair" conformation, occupying a larger 3D volume. This is often exploited to fill deep hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

| Property | Value | Relevance |

| Molecular Formula | -- | |

| Molecular Weight | 188.69 g/mol | Fragment-based drug design compliant |

| Reactive Motif | High reactivity toward nucleophiles (S, N, O) | |

| Primary Hazard | Lachrymator | Requires specific handling protocols (See Section 6) |

Core Application: Hantzsch Thiazole Synthesis[1][3]

The most robust application of 2-Chloro-1-cyclooctylethanone is the synthesis of 2-amino-4-cyclooctylthiazoles via the Hantzsch condensation.[1] This reaction is a cornerstone in medicinal chemistry for generating kinase inhibitors, as the 2-aminothiazole motif mimics the adenine ring of ATP, allowing for hydrogen bonding with the kinase "hinge" region.

Mechanistic Workflow

The reaction proceeds through a nucleophilic attack by the sulfur atom of a thiourea or thioamide on the

Figure 1: Logical flow of the Hantzsch Thiazole Synthesis using 2-Chloro-1-cyclooctylethanone.

Experimental Protocol: Synthesis of 2-Amino-4-cyclooctylthiazole

This protocol is adapted from standard Hantzsch synthesis procedures optimized for lipophilic ketones.[1]

-

Reagents:

-

Procedure:

-

Step 1: Dissolve 2-Chloro-1-cyclooctylethanone in absolute ethanol in a round-bottom flask.

-

Step 2: Add thiourea in a single portion.

-

Step 3: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the ketone by TLC (typical eluent: 20% EtOAc/Hexanes).

-

Step 4: Upon completion, cool the reaction mixture to room temperature. The hydrobromide/hydrochloride salt of the product may precipitate.

-

Step 5: Basify the mixture to pH 8–9 using saturated

to liberate the free base. -

Step 6: Extract with ethyl acetate (

), dry over -

Step 7: Purify via recrystallization (EtOH/Water) or flash chromatography.[1]

-

Why this matters: The resulting 2-amino-4-cyclooctylthiazole is a versatile scaffold.[1] The free amine can be further derivatized (acylated, sulfonated) to generate libraries of potential CDK, VEGF, or EGFR inhibitors where the cyclooctyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

Secondary Application: Imidazole & Bridgehead Nitrogen Heterocycles

Beyond thiazoles, 2-Chloro-1-cyclooctylethanone serves as a precursor for imidazoles and fused ring systems, which are critical in antifungal (azoles) and anti-inflammatory research.[1]

Imidazole Formation

Reaction with amidines (e.g., formamidine, acetamidine) yields 4-cyclooctylimidazoles.[1] These structures are bioisosteres of the thiazoles described above but offer different hydrogen-bonding capabilities (donor/acceptor profiles) for fine-tuning receptor affinity.[1]

Bridgehead Nitrogen Systems

Reaction with 2-aminopyridine or 2-aminopyrimidine yields fused bicyclic systems such as imidazo[1,2-a]pyridines .[1] These fused systems are highly privileged in modern drug discovery (e.g., Zolpidem analogs, kinase inhibitors).[1]

Figure 2: Divergent synthesis map showing the versatility of the cyclooctyl-chloroketone scaffold.

Advanced Application: -Adrenergic & Channel Blockers

The reduction of

-

Substitution: React 2-Chloro-1-cyclooctylethanone with a bulky amine (e.g., isopropylamine, tert-butylamine).[1]

-

Reduction: Reduce the resulting ketone using

. -

Result: A structure analogous to classical beta-blockers (like propranolol) but with a cyclooctyl lipophile.[1] This modification is useful for studying membrane interactions and channel gating where the lipid environment plays a crucial role.

Safety & Handling Protocols

As an

| Hazard | Control Measure |

| Lachrymatory Effect | Handle only in a functioning fume hood. Do not transport open containers outside the hood. |

| Skin Irritation/Corrosion | Wear double nitrile gloves and a lab coat. Immediate washing with soap and water upon contact.[1] |

| Inhalation Toxicity | Avoid generating dust or aerosols.[1] If heating is required, ensure the system is closed/vented to a scrubber. |

| Waste Disposal | Quench excess reagent with dilute ammonia or sodium thiosulfate before disposal into halogenated waste streams.[1] |

References

-

Hantzsch Thiazole Synthesis Overview

-

Thiazoles in Drug Discovery (Kinase Inhibitors)

-

Cyclooctyl Group in Medicinal Chemistry

-

Alpha-Haloketone Reactivity

-

Reactivity of

-haloketones in nucleophilic substitutions.[1] Journal of Organic Chemistry.

-

(Note: Specific literature on CAS 26941-02-2 is sparse; references provided ground the chemical principles and scaffold applications described.)

literature review of 2-Chloro-1-cyclooctylethanone and its analogs

This technical guide provides an in-depth review of 2-Chloro-1-cyclooctylethanone (CAS: 145798-64-7), also known as cyclooctyl chloromethyl ketone. It serves as a critical alkylating agent and lipophilic building block in medicinal chemistry, particularly in the development of Carnitine Acyltransferase (CAT-1) inhibitors and psychotropic pyridazine derivatives.

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

2-Chloro-1-cyclooctylethanone is an

This guide details the synthesis of this scaffold, its reactivity profile as an electrophile, and its application in synthesizing CAT-1 inhibitors and psychotropic agents . It also compares it with key structural analogs to guide SAR (Structure-Activity Relationship) studies.

Chemical Profile & Identity

| Property | Data |

| Chemical Name | 2-Chloro-1-cyclooctylethanone |

| Synonyms | Cyclooctyl chloromethyl ketone; Chloromethyl cyclooctyl ketone |

| CAS Number | 145798-64-7 |

| Molecular Formula | C |

| Molecular Weight | 188.69 g/mol |

| Physical State | Colorless to pale yellow oil (low melting solid) |

| Solubility | Soluble in DCM, DMF, THF; Insoluble in water |

| Reactive Motif |

Synthesis Architectures

The synthesis of 2-Chloro-1-cyclooctylethanone can be approached via two primary pathways: the Precision Lab Route (Arndt-Eistert variation) for high purity, and the Industrial Route (Friedel-Crafts/Chlorination) for scalability.

Pathway A: The Diazoketone Route (High Precision)

This method avoids poly-chlorination by-products common in direct halogenation.

-

Activation: Cyclooctanecarboxylic acid is converted to cyclooctanecarbonyl chloride using thionyl chloride (

). -

Homologation: The acid chloride reacts with diazomethane (

) to form the intermediate -

Chlorination: Treatment with anhydrous HCl (gas or in dioxane) yields the target

-chloroketone with high regioselectivity.

Pathway B: Direct Chlorination (Industrial Scalability)

This route utilizes readily available cyclooctene derivatives.

-

Acylation: Cyclooctene undergoes Friedel-Crafts acylation (using acetic anhydride/ZnBr

) to form 1-cyclooctenyl methyl ketone. -

Hydrogenation: Catalytic hydrogenation (Pd/C) reduces the double bond to yield 1-cyclooctylethanone (CAS 10556-96-4).

-

-Chlorination: The ketone is chlorinated using Sulfuryl Chloride (

Visualization: Synthesis Logic Flow

Figure 1: Dual pathways for the synthesis of 2-Chloro-1-cyclooctylethanone.[1] Pathway A (top) offers higher regioselectivity; Pathway B (bottom) utilizes alkene feedstocks.

Reactivity & Applications

The core utility of 2-Chloro-1-cyclooctylethanone lies in its bifunctional reactivity : the carbonyl group (susceptible to reduction/addition) and the

Nucleophilic Substitution (The "Linker" Strategy)

The most documented application is the alkylation of phenols and amines to attach the cyclooctyl-oxoethyl moiety.

-

Mechanism: S

2 displacement of the chloride. -

Key Application: Synthesis of CAT-1 Inhibitors .

-

Protocol: Reaction with substituted phenols (e.g., 4-hydroxy-oxobenzenacetic acid derivatives) in DMF using NaH or

as a base. -

Outcome: Formation of an ether linkage, creating a lipophilic tail that fits the carnitine binding pocket.

-

Hantzsch Thiazole Synthesis

Reaction with thioamides yields 2,4-disubstituted thiazoles.

-

Reagents: Thioamide (or Thiourea) + Ethanol (reflux).

-

Significance: Thiazoles are privileged scaffolds in kinase inhibitors. The cyclooctyl group at the 4-position provides steric bulk that can improve selectivity.

Reduction to Epoxides or Halohydrins

-

Reduction (NaBH

): Yields the corresponding -

Enantioselective Reduction: Using chiral catalysts (e.g., CBS reduction) allows access to chiral epoxides, valuable for asymmetric synthesis.

Visualization: The Reactivity Hub

Figure 2: The reactivity hub of 2-Chloro-1-cyclooctylethanone, demonstrating its versatility as a divergent intermediate.

Experimental Protocol: Alkylation of a Phenol

Based on Patent RO109938B1 (Synthesis of CAT-1 Inhibitor Precursor)

Objective: Synthesis of 4-(2-cyclooctyl-2-oxoethoxy)-

-

Preparation of Nucleophile:

-

Charge a flame-dried flask with 4-hydroxy-

-oxobenzenacetic acid ethyl ester (1.0 eq) and anhydrous DMF (10 volumes). -

Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise under Argon at 0°C.

-

Stir for 30 minutes at room temperature to ensure complete deprotonation (formation of phenoxide).

-

-

Alkylation:

-

Dissolve 2-Chloro-1-cyclooctylethanone (1.1 eq) in minimal DMF.

-

Add dropwise to the phenoxide solution.

-

Stir overnight at room temperature, then heat to 60°C for 1 hour to drive the reaction to completion.

-

-

Workup:

-

Purification:

Analogs and SAR Implications

When designing drugs, the cyclooctyl ring is often compared to other cycloalkyls to optimize hydrophobic fit and metabolic stability.

| Analog | Structure | LogP (Est.) | Reactivity | SAR Note |

| 2-Chloro-1-cyclooctylethanone | C8 Ring | ~3.15 | High | High steric bulk; fills deep hydrophobic pockets. |

| 2-Chloro-1-cyclohexylethanone | C6 Ring | ~2.40 | High | Standard lipophilicity; less steric clash. |

| 2-Chloro-1-cyclopentylethanone | C5 Ring | ~1.90 | High | Lower lipophilicity; often used to reduce MW. |

| 2-Bromo-1-cyclooctylethanone | Bromoketone | ~3.30 | Very High | More reactive alkylating agent; less stable. |

| 1-Cyclooctylethanone | Methyl Ketone | ~2.80 | Low | Precursor; non-alkylating control compound. |

References

-

Preparation of substituted carboxylic acid derivatives (C

- Source: P

- Relevance: Details the use of 2-chloro-1-cyclooctylethanone as a reagent for synthesizing carnitine acyltransferase inhibitors.

-

URL:

-

Cyclooct-(en-)yl derivatives for use as fragrances (Synthesis of Precursor).

- Source: US P

- Relevance: Provides detailed synthesis of the precursor 1-cyclooctylethanone

-

URL:

-

Synthesis of

-Chloroalkyl Aryl Ketones via C–C Bond Cleavage.- Source:Molecules 2024, 29(8), 1872.

- Relevance: Discusses general methods for synthesizing chlorinated ketones and the utility of ring-opening str

-

URL:

-

Pyridazine deriv

- Source: P

- Relevance: Cites 2-chloro-1-cyclooctylethanone as an intermediate in the synthesis of psychotropic drugs.

-

URL:

-

Synthesis of chloromethyl ketone derivatives of f

- Source:Biochemical Journal (1978) 173, 209-218.

-

Relevance: Establishes the mechanism of action for chloromethyl ketones as covalent enzyme inhibitors (thiolase inhibition).[6]

-

URL:

Sources

- 1. IE56750B1 - Pyridazine derivatives having a psychotropic action,process for their preparation;intermediates and medicaments in which they are present - Google Patents [patents.google.com]

- 2. US7888309B2 - Cyclooct-(en-)yl derivatives for use as fragrances - Google Patents [patents.google.com]

- 3. RO109938B1 - DERIVED CARBOHYLIC ACID DERIVATIVES, PROCESSES FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING - Google Patents [patents.google.com]

- 4. RO109938B1 - DERIVED CARBOHYLIC ACID DERIVATIVES, PROCESSES FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Role of 2-Chloro-1-cyclooctylethanone in Heterocyclic Chemistry

An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds Using 2-Chloro-1-cyclooctylethanone

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique scaffolds appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1] The efficient construction of these rings is a central goal of modern organic synthesis. Within the arsenal of synthetic precursors, α-haloketones have garnered significant attention due to their high reactivity and versatility as building blocks.

2-Chloro-1-cyclooctylethanone is a prime example of such a precursor. Its strategic value lies in its bifunctional nature: it possesses two key electrophilic sites. The α-carbon, activated by the inductive effect of the adjacent carbonyl group, is highly susceptible to nucleophilic substitution (typically via an SN2 mechanism).[2][3] Simultaneously, the carbonyl carbon itself is a classic electrophilic center, ready to engage in condensation reactions. This dual reactivity allows for a diverse range of synthetic transformations, enabling the construction of complex molecular architectures, particularly five- and six-membered heterocyclic rings.[3][4]

This guide provides an in-depth exploration of the utility of 2-Chloro-1-cyclooctylethanone as a synthon for preparing medicinally relevant heterocycles such as thiazoles, imidazoles, and thiophenes. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Section 1: Synthesis of Cyclooctyl-Fused Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is one of the most classic and reliable methods for constructing the thiazole ring.[2][5] The reaction proceeds by the condensation of an α-haloketone with a compound containing a thioamide functional group, such as thiourea or thioamides.[5]

Causality of the Method: The mechanism is a beautiful illustration of the dual reactivity of the α-haloketone. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic α-carbon of 2-Chloro-1-cyclooctylethanone in an initial SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[5] This one-pot process efficiently forms two new bonds to construct the heterocyclic core.

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-cyclooctylthiazole

Materials:

-

2-Chloro-1-cyclooctylethanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (95%)

-

Sodium Bicarbonate (NaHCO₃) (optional, as a mild base)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-Chloro-1-cyclooctylethanone (1.0 eq) and thiourea (1.1 eq).

-

Solvent Addition: Add ethanol (95%) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the α-haloketone.

-

Initiation: Begin stirring the mixture at room temperature. For less reactive substrates or to accelerate the reaction, the mixture can be gently heated to reflux (approx. 78 °C for ethanol). The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: Continue heating under reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add distilled water to the residue, which may cause the product to precipitate. If the product is a hydrochloride salt, neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 2-amino-4-cyclooctylthiazole.

| Parameter | Condition | Rationale |

| Stoichiometry | Slight excess of thiourea (1.1 eq) | Ensures complete consumption of the limiting α-haloketone. |

| Solvent | Ethanol | Good solvent for both reactants; allows for heating to reflux. |

| Temperature | Reflux | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |

| Typical Yield | 75-90% | The Hantzsch synthesis is generally a high-yielding reaction.[5] |

Section 2: Synthesis of Cyclooctyl-Substituted Imidazoles

Imidazoles are another class of heterocycles of immense biological importance.[1][6] A common route to their synthesis involves the reaction of an α-haloketone with an amidine or a mixture of an aldehyde and ammonia. This approach builds the imidazole ring by forming C-N and C=N bonds in a structured manner.

Causality of the Method: In the reaction with an amidine, one nitrogen of the amidine acts as a nucleophile, attacking the α-carbon of 2-Chloro-1-cyclooctylethanone. The second nitrogen then cyclizes onto the carbonyl carbon, followed by dehydration to form the aromatic imidazole ring. This method offers a direct route to 2,4-disubstituted imidazoles.

Caption: General workflow for imidazole synthesis from an α-haloketone.

Experimental Protocol: Synthesis of 4-Cyclooctyl-1H-imidazole

Materials:

-

2-Chloro-1-cyclooctylethanone (1.0 eq)

-

Formamide (can serve as both reactant and solvent)

-

Ammonia source (e.g., aqueous ammonia)

-

High-temperature reaction vessel (e.g., sealed tube or microwave reactor)

Procedure:

-

Reaction Setup: In a suitable pressure-rated vessel, combine 2-Chloro-1-cyclooctylethanone (1.0 eq) with an excess of formamide.

-

Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (typically 150-180 °C) for several hours (4-8 hours). The reaction proceeds by forming the imidazole ring from the ketone and formamide, which serves as the source for the remaining ring atoms and nitrogen.

-

Monitoring: The reaction can be monitored by taking small aliquots (after cooling) and analyzing via TLC or GC-MS.

-

Work-up:

-

Carefully cool the reaction vessel to room temperature.

-

Pour the reaction mixture into water and make the solution basic (pH > 9) by adding an aqueous solution of sodium hydroxide (NaOH).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-cyclooctyl-1H-imidazole.

| Parameter | Condition | Rationale |

| Reagent | Formamide | Serves as a source of N-C-N fragment for the imidazole ring.[6] |

| Temperature | 150-180 °C | High temperature is required to drive the condensation and dehydration steps. |

| Work-up | Basic wash | To neutralize any acidic byproducts and deprotonate the imidazole for better extraction into organic solvents. |

| Typical Yield | 40-60% | Yields can be moderate due to the harsh reaction conditions. |

Section 3: Multicomponent Synthesis of Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction (MCR) that assembles polysubstituted 2-aminothiophenes in a single step.[7] The classic reaction involves a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[8][9]

Causality of the Method: The reaction initiates with a Knoevenagel condensation between the ketone (cyclooctanone, the precursor to our starting material) and the active methylene compound (e.g., malononitrile).[7] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. A subsequent intramolecular cyclization and tautomerization leads to the final 2-aminothiophene product.[7] While not directly using 2-Chloro-1-cyclooctylethanone, this protocol highlights a related and highly efficient synthesis of a cyclooctane-fused thiophene, demonstrating the utility of the cyclooctanone core.

Caption: Conceptual workflow for the Gewald Aminothiophene Synthesis.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene

Materials:

-

Cyclooctanone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (catalytic amount, ~0.2 eq)

-

Ethanol or Methanol

-

Round-bottom flask with reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, combine cyclooctanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).

-

Solvent and Catalyst: Add ethanol as the solvent (to ~1 M concentration) and a catalytic amount of morpholine. Morpholine acts as the base to facilitate the initial Knoevenagel condensation.

-

Reaction Conditions: Heat the mixture to reflux (around 65-78 °C) with vigorous stirring for 2-4 hours. The reaction is often accompanied by the evolution of H₂S.

-

Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature. A solid product may precipitate.

-

Pour the mixture into an ice-water slurry.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield the pure aminothiophene.

| Parameter | Condition | Rationale |

| Reaction Type | Multicomponent | High atom economy and efficiency by forming multiple bonds in one pot.[8] |

| Catalyst | Morpholine (or other amine base) | Catalyzes the initial Knoevenagel condensation step.[7] |

| Sulfur Source | Elemental Sulfur (S₈) | Inexpensive and readily available source of sulfur for the thiophene ring. |

| Typical Yield | 80-95% | The Gewald reaction is known for its high yields and operational simplicity. |

Section 4: Safety and Handling

α-Haloketones, including 2-Chloro-1-cyclooctylethanone, are reactive alkylating agents and are often lachrymatory (tear-inducing). All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

2-Chloro-1-cyclooctylethanone serves as an exceptionally valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its inherent reactivity, governed by the interplay between the α-halogen and the carbonyl group, allows for the straightforward application of classic named reactions like the Hantzsch thiazole synthesis. Furthermore, the cyclooctanone core from which it is derived is a perfect substrate for powerful multicomponent reactions such as the Gewald aminothiophene synthesis. The protocols detailed herein provide robust and efficient pathways for accessing novel cyclooctyl-fused heterocycles, which are of significant interest to researchers in drug discovery and materials science.

References

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Oman University Chemical Information (OUCI). [Link]

-

MDPI. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. PharmaChem. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Ghiurca, E. L., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. [Link]

-

Butler, A. R., et al. (1998). A novel synthesis of imidazoles via the cycloaddition of nitrile ylides to their imidoyl chloride precursors. Journal of the Chemical Society, Perkin Transactions 1, (22), 3795-3800. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Al-Mokaram, A. A. M., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal. [Link]

-

Sharma, V., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Horne, D. A., Yakushijin, K., & Büchi, G. (1994). A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM ALDEHYDES VIA 4-TOSYLOXAZOLINES. HETEROCYCLES, 39(1), 139. [Link]

-

Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-338. [Link]

-

Wikipedia. Gewald reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. benchchem.com [benchchem.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Gewald Reaction [organic-chemistry.org]

Application Note: High-Fidelity Favorskii Rearrangement of 2-Chloro-1-cyclooctylethanone

This Application Note is designed for research scientists and process chemists focusing on the synthesis of hindered cycloalkyl-carboxylic acid derivatives. It details the Favorskii rearrangement of 2-Chloro-1-cyclooctylethanone , a reaction characterized by its specific regiochemical outcome governed by the stability of the carbanionic intermediate.

Abstract & Scope

The Favorskii rearrangement of

This guide addresses the critical process parameters (CPPs) required to minimize side reactions (epoxy ether formation) and ensure high conversion rates.

Mechanistic Theory & Regioselectivity

Understanding the mechanism is vital for troubleshooting. The reaction does not produce the linear homolog (Methyl cyclooctylacetate) as the major product, contrary to intuitive retrosynthesis often applied to simple alkyl chains.

The Spiro-Cyclopropanone Pathway

-

Enolization: Base (MeO⁻) abstracts the acidic

-proton from the cyclooctyl ring (C1). -

Cyclization: Intramolecular

displacement of the chloride yields a spiro[2.7]decan-1-one intermediate. -

Nucleophilic Attack: Methoxide attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Regioselective Ring Opening: The C-C bond cleavage is thermodynamically controlled to form the most stable carbanion.

-

Path A (Favored): Cleavage of the

bond yields a primary carbanion (which becomes the methyl group). -

Path B (Disfavored): Cleavage of the

bond yields a tertiary carbanion on the ring.

-

Since primary carbanions are significantly more stable than tertiary carbanions, Path A dominates, yielding the branched ester.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the selection of the thermodynamic product.

Figure 1: Mechanistic pathway of the Favorskii rearrangement for 2-chloro-1-cyclooctylethanone showing the thermodynamic preference for the branched product.

Experimental Protocol

Reagents & Equipment

| Reagent | Role | Specifications |

| 2-Chloro-1-cyclooctylethanone | Substrate | >95% purity; Free of acid chlorides. |

| Sodium Methoxide (NaOMe) | Base/Nucleophile | 25-30% wt. solution in Methanol (Anhydrous). |

| Methanol (MeOH) | Solvent | Anhydrous, <50 ppm water. |

| Ammonium Chloride ( | Quench | Saturated aqueous solution. |

| MTBE or Diethyl Ether | Extraction Solvent | ACS Grade. |

Step-by-Step Methodology

Step 1: Preparation of the Base Solution

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charge: Add anhydrous Methanol (50 mL) to the flask.

-

Activation: Add Sodium Methoxide solution (1.2 equivalents relative to ketone).

-

Thermal Control: Cool the solution to 0°C using an ice/water bath. Note: Exotherms can lead to side reactions like methoxy-epoxide formation.

Step 2: Substrate Addition

-

Dissolution: Dissolve 2-Chloro-1-cyclooctylethanone (10 mmol, ~1.89 g) in anhydrous Methanol (10 mL).

-

Addition: Transfer the ketone solution to the addition funnel. Add dropwise to the stirring base solution over 20–30 minutes .

-

Observation: The solution may turn slightly cloudy due to NaCl precipitation.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours .

Step 3: Reaction Monitoring (IPC)

-

TLC/GC-MS: Monitor the disappearance of the starting material (

in 10% EtOAc/Hex) and the appearance of the less polar ester product. -

Validation: Complete conversion is critical. If starting material persists after 4 hours, add 0.1 eq of NaOMe.

Step 4: Quench and Workup

-

Quench: Cool the mixture back to 0°C. Slowly add Saturated

(30 mL) to neutralize the alkoxide. Caution: Do not use strong mineral acids (HCl) initially, as this may hydrolyze the ester. -